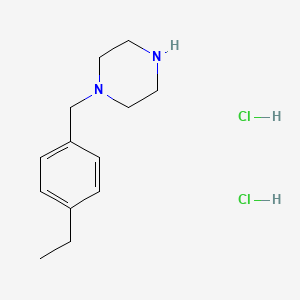
1-(4-Ethyl-benzyl)-piperazine dihydrochloride
Übersicht
Beschreibung
1-(4-Ethyl-benzyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Ethyl-benzyl)-piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to summarize the biological activities associated with this compound, supported by data tables and relevant studies.
Chemical Structure
The compound this compound features a piperazine ring substituted with an ethyl-benzyl group. This structure is significant as the substitutions can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. In vitro evaluations indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and hypopharyngeal tumor cells (FaDu) through mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| FaDu | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in conditions like Alzheimer's disease .
Case Studies
- Study 1 : A study evaluating the cytotoxicity of various piperazine derivatives found that this compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents.
- Study 2 : In a model of Alzheimer's disease, the compound showed promising results by reducing AChE activity and demonstrating neuroprotective effects in vitro.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their structural characteristics. The presence of ethyl and benzyl groups in this compound enhances its lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets .
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJMIGNZLQTDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















